molecular formula C14H12N2O3S B2789833 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime CAS No. 303996-22-7

4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime

Cat. No. B2789833
CAS RN: 303996-22-7
M. Wt: 288.32
InChI Key: CETBIGPNTSZNJQ-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime” is a type of oxime. Oximes are a class of organic compounds that have gained significant attention due to their roles as acetylcholinesterase reactivators . They are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .


Synthesis Analysis

Oxime esters can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as the efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds . There are many strategies to prepare oximes from different functional groups . The main synthetic applications of oximes are presented and thoroughly discussed, focusing on the most recent and innovative synthetic strategies .


Molecular Structure Analysis

The molecular structure of oximes involves a nucleophilic aminooxy group (H2N–O–R) and an electrophilic carbonyl group (e.g. aldehyde/ketone) . The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .


Chemical Reactions Analysis

Oxime esters act as both internal oxidants and a precursor which participates in the framework of the final product . Mostly, N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime, focusing on six unique applications:

Anticancer Agents

4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime has shown potential as an anticancer agent. Oximes are known for their ability to inhibit various kinases, which are crucial in cancer cell proliferation and survival. This compound can target multiple kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), making it a promising candidate for cancer therapy .

Antibacterial Agents

Oxime derivatives, including 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime, have demonstrated significant antibacterial properties. These compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. Their mechanism often involves disrupting bacterial cell wall synthesis or interfering with essential bacterial enzymes .

Anti-inflammatory Agents

This compound also holds promise as an anti-inflammatory agent. Oximes can inhibit enzymes like lipoxygenase and cyclooxygenase, which are involved in the inflammatory response. By reducing the production of pro-inflammatory mediators, 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime can potentially alleviate symptoms of inflammatory diseases .

Antioxidant Properties

Oximes are known for their antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress. This is particularly important in preventing cellular damage and aging. 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime can contribute to reducing oxidative stress in biological systems .

Neuroprotective Agents

The neuroprotective potential of 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime is another area of interest. Oximes can reactivate acetylcholinesterase, an enzyme inhibited by neurotoxic agents like organophosphates. This reactivation can help in treating conditions like Alzheimer’s disease and other neurodegenerative disorders .

Catalysts in Organic Synthesis

In organic chemistry, oximes like 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime are used as catalysts for various reactions. They can facilitate the formation of hydrazones and other derivatives, making them valuable in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of the Beckmann Rearrangement involves the acid-catalyzed migration of a group from the nitrogen atom to the adjacent carbonyl carbon . The process proceeds via a series of intermediates, with the oxime undergoing rearrangement to form an amide .

Future Directions

Oximes have been studied for decades because of their significant roles as acetylcholinesterase reactivators . Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . This review could be beneficial for future directions in the development of oxime and other drug delivery systems into the CNS .

properties

IUPAC Name

(NE)-N-[(4-benzylsulfanyl-3-nitrophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-15-9-12-6-7-14(13(8-12)16(18)19)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETBIGPNTSZNJQ-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.